X4BR6Mdz9G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of “X4BR6Mdz9G” involves several synthetic routes and reaction conditions. One common method includes the use of hydrazonoyl halides and methylhydrazinecarbodithioate in the presence of a basic medium under reflux . This method is designed to produce thiadiazole derivatives with satisfactory yields. Industrial production methods may involve large-scale synthesis using similar reagents and conditions, ensuring the compound’s purity and consistency.
Analyse Chemischer Reaktionen
“X4BR6Mdz9G” undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction . Common reagents used in these reactions include hydrazonoyl halides, methylhydrazinecarbodithioate, and basic mediums. The major products formed from these reactions are typically thiadiazole derivatives, which are characterized using techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) .
Wissenschaftliche Forschungsanwendungen
“X4BR6Mdz9G” has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and the synthesis of new compounds . In biology and medicine, it is investigated for its potential antimicrobial and anticancer properties . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. Additionally, it has applications in the industry for the production of specialized coatings and materials .
Wirkmechanismus
The mechanism of action of “X4BR6Mdz9G” involves its interaction with specific molecular targets and pathways. The compound is known to modulate protein-protein interactions and gene expression, leading to various biological effects . Computational methods, such as those provided by MAVEN, are used to predict the compound’s targets and understand the pathways involved . This information is crucial for optimizing the compound’s efficacy and safety in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
“X4BR6Mdz9G” can be compared with other similar compounds based on its chemical structure and biological activity. Similar compounds include thiadiazole derivatives and other heterocyclic compounds . What sets “this compound” apart is its unique combination of chemical properties and biological activities, making it a versatile compound for various applications. Tools like ChemMine can be used to analyze and compare the structural similarities between “this compound” and other compounds .
Eigenschaften
CAS-Nummer |
315719-45-0 |
---|---|
Molekularformel |
C29H39N3O |
Molekulargewicht |
445.6 g/mol |
IUPAC-Name |
1-benzo[b][1]benzazepin-11-yl-2-[4-[4-(diethylamino)butyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C29H39N3O/c1-3-30(4-2)20-10-9-11-24-18-21-31(22-19-24)23-29(33)32-27-14-7-5-12-25(27)16-17-26-13-6-8-15-28(26)32/h5-8,12-17,24H,3-4,9-11,18-23H2,1-2H3 |
InChI-Schlüssel |
RKNHPETXCFSVGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCCC1CCN(CC1)CC(=O)N2C3=CC=CC=C3C=CC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.